molecular formula C14H13N3O3S B352883 2-((E)-4-oxo-2-((E)-((E)-3-phenylallylidene)hydrazono)thiazolidin-5-yl)acetic acid CAS No. 21926-61-4

2-((E)-4-oxo-2-((E)-((E)-3-phenylallylidene)hydrazono)thiazolidin-5-yl)acetic acid

Cat. No.: B352883
CAS No.: 21926-61-4
M. Wt: 303.34g/mol
InChI Key: MDTSDNQPTIRIRQ-DUEVJXGLSA-N
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Description

The compound “2-((E)-4-oxo-2-((E)-((E)-3-phenylallylidene)hydrazono)thiazolidin-5-yl)acetic acid” belongs to the class of thiazolidinones . Thiazolidinones are a class of organic compounds that contain a five-membered ring with a sulfur atom, a nitrogen atom, and an oxygen atom .


Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name. It contains a thiazolidinone core, which is a five-membered ring with a sulfur atom, a nitrogen atom, and an oxygen atom . The compound also has a phenyl group attached to it .

Scientific Research Applications

Anticancer Activity

Compounds related to 2-((E)-4-oxo-2-((E)-((E)-3-phenylallylidene)hydrazono)thiazolidin-5-yl)acetic acid have shown promise in anticancer research. For example, a study by Havrylyuk et al. (2009) synthesized various thiazolidinone derivatives, including those structurally related to the compound , and found significant antitumor activity against a range of cancer cell lines including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancer (Havrylyuk, Zimenkovsky, & Lesyk, 2009).

Anti-inflammatory and Analgesic Activity

Another research area is the development of compounds for anti-inflammatory and analgesic purposes. A study by Deep et al. (2012) synthesized N-[5-(arylidene)-2-(aryl)-4-oxo-thiazolidin-3-yl]-4-biphenylcarboxamide derivatives, which are structurally related to the compound of interest. These compounds exhibited significant anti-inflammatory activity (Deep, Jain, Sharma, Phogat, & Malhotra, 2012).

Antimicrobial Activity

In the field of antimicrobial research, various thiazolidinone derivatives have been explored for their effectiveness against bacteria and fungi. For instance, the study by Farghaly et al. (2014) synthesized compounds, including those similar to this compound, and evaluated their antibacterial and antifungal activity. Some of these compounds exhibited excellent activity against various microbial strains (Farghaly, Abdallah, & Aziza, 2014).

Aldose Reductase Inhibition

Further research has explored the potential of thiazolidinone derivatives as aldose reductase inhibitors, which could have therapeutic applications for conditions like diabetic complications. A study by Kučerová-Chlupáčová et al. (2020) on rhodanineacetic acid derivatives, closely related to the compound , demonstrated potent inhibition of aldose reductase, suggesting potential clinical relevance (Kučerová-Chlupáčová, Halakova, Májeková, Treml, Štefek, & Šoltésová Prnová, 2020).

Photophysical Properties

Research on d-π-A chromophores, which includes derivatives of thiazolidin-5-yl)acetic acid, has been conducted to understand their photophysical properties. This research, as reported by Jachak et al. (2021), can have implications in materials science and photonics (Jachak, Khopkar, Patel, Patil, & Shankarling, 2021).

Mechanism of Action

Target of Action

Thiazolidine motifs, which are present in this compound, are known to have diverse therapeutic and pharmaceutical activity . They are used in probe design and have been found to exhibit anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity .

Mode of Action

Thiazolidine derivatives, like this compound, are known to interact with their targets in a way that enhances their pharmacological properties . The presence of sulfur in these compounds is known to enhance these properties .

Biochemical Pathways

Given the diverse biological properties of thiazolidine derivatives, it can be inferred that multiple pathways may be affected, leading to downstream effects such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity .

Pharmacokinetics

Various synthetic approaches have been employed to improve the selectivity, purity, product yield, and pharmacokinetic activity of thiazolidine derivatives .

Result of Action

Given the diverse biological properties of thiazolidine derivatives, it can be inferred that the compound may have a range of effects at the molecular and cellular level, including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity .

Action Environment

It is known that the synthesis of thiazolidine derivatives can be influenced by various agents, yielding different results in terms of purity, selectivity, and pharmacokinetic activity .

Properties

IUPAC Name

2-[(2E)-4-oxo-2-[(E)-[(E)-3-phenylprop-2-enylidene]hydrazinylidene]-1,3-thiazolidin-5-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O3S/c18-12(19)9-11-13(20)16-14(21-11)17-15-8-4-7-10-5-2-1-3-6-10/h1-8,11H,9H2,(H,18,19)(H,16,17,20)/b7-4+,15-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDTSDNQPTIRIRQ-DUEVJXGLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC=NN=C2NC(=O)C(S2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=N/N=C/2\NC(=O)C(S2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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